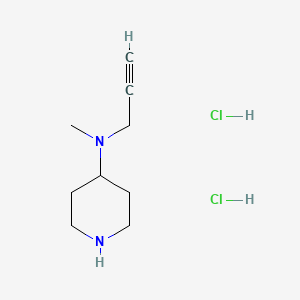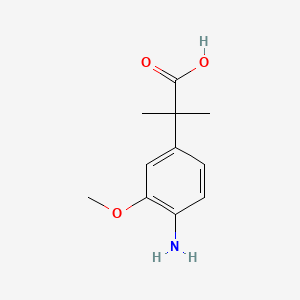
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-(4-methoxyphenyl)amino)methyl-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . This method is advantageous due to its selectivity and ability to maintain the integrity of reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It is a constituent of various pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a methoxy group allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)7-4-5-8(12)9(6-7)15-3/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
SBSXHBCKEPSLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


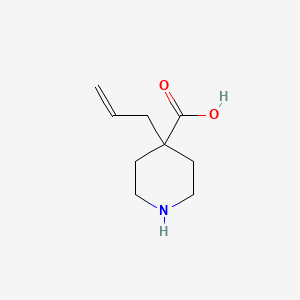
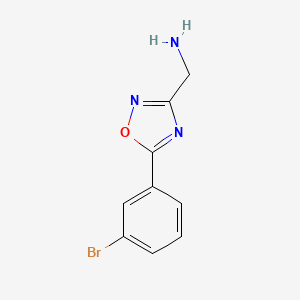
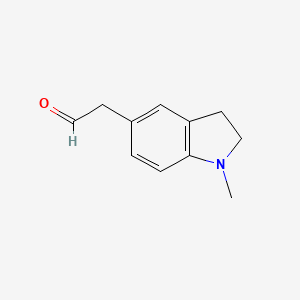
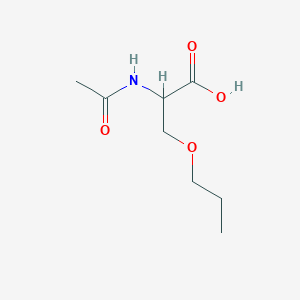
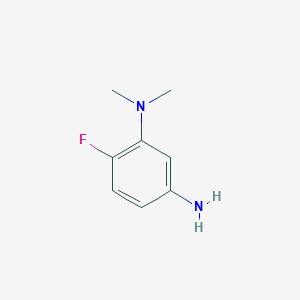
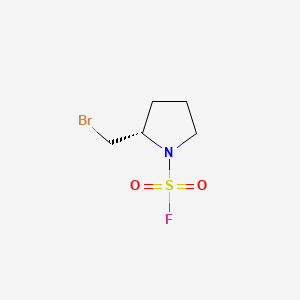
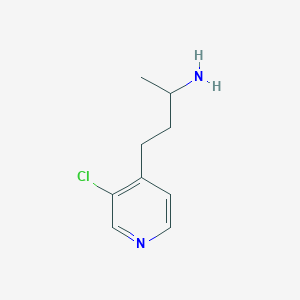
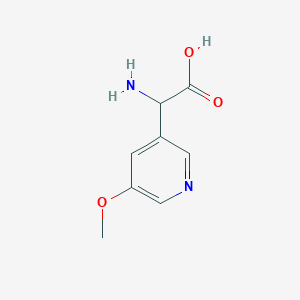
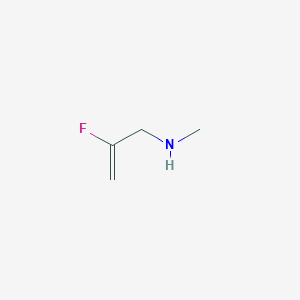
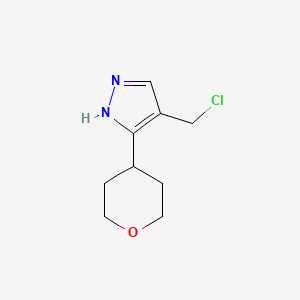

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
